6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGYGWNCKOBNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition of enzymatic activity .
Comparison with Similar Compounds
Example from Indian Patent (2007):
The compound 2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)-4-(4-fluoro-2-methyl-phenyl)-pyridin-3-yl]-N-methyl-isobutyramide shares the 3,5-bis(trifluoromethyl)phenyl motif but incorporates a thiomorpholine sulfone and a methyl-isobutyramide group. This modification enhances solubility and bioavailability compared to the simpler aldehyde derivative, making it more suitable for drug formulations. The addition of the sulfone group also increases metabolic stability .
Example from European Patent (2024):
The compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide replaces the pyridine ring with a pyridazine-fused system and introduces a trifluoromethyl furan moiety. This structural divergence prioritizes selective binding to biological targets (e.g., kinases) while reducing off-target interactions, a limitation observed in simpler pyridine aldehydes .
Functional Group and Reactivity Differences
| Compound | Core Structure | Key Functional Groups | Reactivity/Solubility |
|---|---|---|---|
| 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde | Pyridine | Carbaldehyde, -CF₃ | High electrophilicity; limited solubility |
| Patent Example 1 (India, 2007) | Pyridine | Thiomorpholine sulfone, amide | Enhanced solubility; hydrolytically stable |
| Patent Example 2 (EU, 2024) | Pyridazine | Trifluoromethyl furan, carboxamide | Improved target selectivity; moderate solubility |
- Electrophilic Reactivity : The carbaldehyde group in the target compound facilitates nucleophilic addition reactions (e.g., condensation to form Schiff bases), but its utility is constrained by poor aqueous solubility, a limitation addressed in analogues like the sulfone-containing derivative .
- Metabolic Stability : The trifluoromethyl groups in all three compounds enhance resistance to oxidative degradation, but the pyridazine-based system in the EU patent compound shows superior in vivo half-life due to reduced hepatic clearance .
Research Implications
The comparison highlights trade-offs between simplicity and functionality. Although 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde serves as a versatile building block, its drawbacks in solubility and stability have driven the development of more complex derivatives with tailored properties for specific applications.
Biological Activity
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde, with the CAS number 127852-28-2, is a compound featuring a trifluoromethyl-substituted phenyl moiety attached to a pyridine ring. This structural arrangement is significant in medicinal chemistry due to the enhanced biological activities often associated with trifluoromethyl groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C10H8F6O
- Molecular Weight : 258.16 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 55 °C
- Purity : >98% (GC)
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, 6-(3,5-bis-trifluoromethyl-phenyl)pyridine derivatives have shown promising activity against various bacterial strains, including drug-resistant strains like MRSA.
A study demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus biofilms, indicating strong antibacterial properties .
Anti-inflammatory Effects
The compound's derivatives have also been evaluated for their anti-inflammatory potential. In vitro assays revealed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.02 | COX-2 |
| Compound B | 11.60 | COX-1 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced potency in biological activities. SAR studies suggest that modifications in the position and nature of substituents on the pyridine and phenyl rings can significantly influence the biological activity of these compounds. For instance, compounds with electron-donating groups tend to exhibit stronger anti-inflammatory effects .
Case Studies
- Antimicrobial Study : A series of synthesized pyrazole derivatives containing the trifluoromethyl group were tested against various bacterial strains. The results indicated that these compounds not only inhibited growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
- Anti-inflammatory Activity Assessment : In an experimental model using carrageenan-induced paw edema in rats, several derivatives of the compound were shown to reduce inflammation significantly compared to control groups treated with standard anti-inflammatory agents like indomethacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
